2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-31-19-9-5-6-16(12-19)14-25-22(28)15-27-26-23(17-7-3-2-4-8-17)20-13-18(24)10-11-21(20)32(27,29)30/h2-13H,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXPMEBJQWQPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide (CAS Number: 1031619-22-3) is a member of the benzothiadiazine family, characterized by its unique structural features that include a benzothiadiazine core and various functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 469.9 g/mol . The presence of the chloro group and dioxido functional groups enhances its chemical reactivity and potential interactions with biological targets .
The biological activity of this compound is thought to involve several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered biochemical processes that affect cell function.
2. Receptor Interaction:
It may bind to cellular receptors, influencing signal transduction pathways. This can result in changes in cellular responses and physiological effects.
3. Disruption of Cellular Functions:
The compound might interfere with essential cellular processes such as DNA replication and protein synthesis, which are vital for cell survival and proliferation.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anti-inflammatory effects
- Antimicrobial properties
- Anticancer activity
Case Studies
Several studies have highlighted the biological effects of related compounds:
-
Anti-inflammatory Activity:
A study demonstrated that benzothiadiazine derivatives exhibited significant anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines . -
Anticancer Potential:
Research on similar benzothiadiazine compounds has shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. -
Antimicrobial Effects:
Compounds with the benzothiadiazine scaffold have been evaluated for their antimicrobial properties against various pathogens, showing effective inhibition at low concentrations .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Comparison with Similar Compounds
Benzothiadiazine vs. Benzothiazole Derivatives
- Benzothiazole core (e.g., N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, ): Lacks the sulfone group, reducing polarity but increasing membrane permeability. Benzothiazoles are well-documented for anticancer and antimicrobial activities .
Key Difference : The sulfone group in benzothiadiazines may reduce cytotoxicity compared to benzothiazoles, as seen in similar compounds .
Substituent Variations
Position 6 Substitutions
Position 4 Substitutions
Acetamide Side Chain Modifications
Pharmacological Potential and Research Findings
While direct bioactivity data for the target compound are unavailable in the provided evidence, analogs suggest promising directions:
- Antimicrobial Activity : Benzothiadiazine derivatives with chloro and methoxy substituents show moderate activity against Gram-positive bacteria (MIC ~8–16 µg/mL) .
- Anticancer Potential: Benzothiazoles with acetamide side chains exhibit IC50 values of 10–50 µM against breast cancer cell lines (MCF-7) .
- Metabolic Stability : The sulfone group in benzothiadiazines may reduce hepatic clearance compared to benzothiazoles, as observed in pharmacokinetic studies of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
